Carphenazine
Description
Historical Context of Antipsychotic Development
The mid-20th century marked a revolutionary period in the treatment of psychiatric disorders, largely initiated by the introduction of chlorpromazine (B137089) in 1950. mdpi.com This first antipsychotic drug, a phenothiazine (B1677639) derivative, fundamentally changed the management of schizophrenia and other psychotic conditions. mdpi.com The success of chlorpromazine spurred the development of a wide array of similar compounds, often referred to as first-generation or "typical" antipsychotics. frontiersin.org This era, from the 1950s to the 1970s, saw the synthesis and clinical investigation of numerous phenothiazines, including compounds like fluphenazine and thioridazine. frontiersin.org These drugs, while effective in mitigating the positive symptoms of schizophrenia, were also associated with significant side effects. nih.gov The primary mechanism of action for these first-generation antipsychotics was identified as the blockade of dopamine (B1211576) D2 receptors in the brain. frontiersin.org This period of intense research and development laid the groundwork for subsequent generations of antipsychotic medications. frontiersin.org
Emergence and Early Role of Carfenazine in Clinical Research
Carfenazine, a member of the phenothiazine class with a piperazine (B1678402) side-chain, emerged during this wave of antipsychotic development. ebi.ac.ukdrugbank.com Identified by the developmental code names WY-2445 and NSC-71755, it was introduced for the treatment of acute and chronic schizophrenic reactions in hospitalized patients. ebi.ac.ukdrugbank.com Early clinical trials and studies investigated its efficacy and applications. Research from the 1960s explored its use in treating schizophrenic psychoses, with some studies conducting controlled clinical trials to evaluate its effectiveness. drugbank.commedkoo.com Further investigations delved into its potential as an antiemetic and its effects on the extrapyramidal system. ebi.ac.ukmedkoo.com Carfenazine's mechanism of action involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. nih.govhmdb.ca Additionally, it was believed to depress the release of hypothalamic and hypophyseal hormones and affect the reticular activating system. hmdb.ca
Historical Status of Carfenazine as a Withdrawn Pharmaceutical Agent
Despite its initial exploration and use, Carfenazine was eventually withdrawn from the market. ebi.ac.ukwikipedia.org Marketed under the brand name Proketazine, its time as a therapeutic option was ultimately limited. ebi.ac.ukwikipedia.org The reasons for its withdrawal are not extensively detailed in the readily available literature, but the fate of Carfenazine is shared by a number of early psychotropic medications that were superseded by newer agents with improved efficacy or more favorable side-effect profiles. It is now classified as a withdrawn drug. ebi.ac.ukdrugbank.com
Chemical and Physical Properties of Carfenazine
| Property | Value | Source |
| Molecular Formula | C24H31N3O2S | nih.gov |
| Molecular Weight | 425.6 g/mol | nih.gov |
| IUPAC Name | 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one | nih.gov |
| CAS Number | 2622-30-2 | nih.gov |
| Appearance | Yellow, powdered | nih.gov |
| Melting Point | 175-177 °C | nih.gov |
Key Research Findings on Carfenazine
| Study Focus | Key Findings |
| Treatment of Schizophrenia | Investigated for the management of acute and chronic schizophrenic reactions in hospitalized patients. nih.govdrugbank.com |
| Antiemetic Properties | Explored for its use as an antiemetic. ebi.ac.uk |
| Mechanism of Action | Identified as a blocker of postsynaptic mesolimbic dopaminergic D1 and D2 receptors. nih.govhmdb.ca |
| Hormonal and Systemic Effects | Believed to depress the release of hypothalamic and hypophyseal hormones and affect the reticular activating system. hmdb.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28/h3-4,6-9,18,28H,2,5,10-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSMZRXAEFNJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022745 | |
| Record name | Carphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-30-2 | |
| Record name | Carphenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carfenazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carphenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carfenazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY16Y8Z7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
175-177 | |
| Record name | Carphenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Structural Classification and Molecular Architecture of Carfenazine
Classification within the Phenothiazine (B1677639) Antipsychotic Class
The phenothiazines represent a major class of neuroleptic antipsychotic drugs and are structurally categorized into three main groups based on the nature of the side chain attached to the nitrogen atom of the central ring system: aliphatic, piperidine, and piperazine (B1678402) derivatives. cbijournal.comwikipedia.orgnih.gov Carfenazine is classified as a member of the piperazine group. nih.govdrugbank.com This group is generally associated with high-potency antipsychotic activity. egpat.com The presence of the piperazine ring in the side chain is a defining characteristic that influences its pharmacological properties. drugbank.comcymitquimica.com
Elucidation of Carfenazine's Core Chemical Structure
The foundational structure of Carfenazine is the phenothiazine nucleus, a tricyclic system where two benzene (B151609) rings are fused to a central 1,4-thiazine ring, which contains both a sulfur and a nitrogen atom. drugbank.comebi.ac.uk In Carfenazine, this core is modified with two specific substituents at distinct positions, which are crucial for its identity and function.
At position 2: A propanoyl group (–CO–CH₂–CH₃) is attached to one of the benzene rings.
At position N-10: A propyl-piperazine side chain is attached to the nitrogen atom of the central ring. This side chain consists of a three-carbon propyl linker connected to a piperazine ring, which in turn is substituted with a 2-hydroxyethyl group. ebi.ac.uk
The systematic IUPAC name for Carfenazine is 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one. nih.govwikipedia.orgcaymanchem.com
Table 1: Molecular Details of Carfenazine
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₁N₃O₂S | nih.govwikipedia.orgcaymanchem.com |
| Molecular Weight | 425.6 g/mol | nih.govcaymanchem.com |
| IUPAC Name | 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one | nih.govwikipedia.org |
| CAS Number | 2622-30-2 | nih.govwikipedia.orgcaymanchem.com |
Comparative Structural Analysis with Related Phenothiazine Derivatives
The specific chemical structure of Carfenazine can be better understood through comparison with other phenothiazine derivatives. Subtle changes in the substituents on the phenothiazine core can lead to different pharmacological profiles.
Butaperazine: This compound is a close structural analog of Carfenazine. The primary difference is the acyl group at position 2 of the phenothiazine ring. Butaperazine has a butanoyl group (a four-carbon chain), whereas Carfenazine has a propanoyl group (a three-carbon chain). wikipedia.org
Fluphenazine: Fluphenazine also belongs to the piperazine subclass and shares the same hydroxyethylpiperazine side chain as Carfenazine. However, it differs significantly at position 2, where it possesses a highly electronegative trifluoromethyl (–CF₃) group instead of Carfenazine's propanoyl group. wikipedia.orgegpat.com The presence of a trifluoromethyl group is known to increase the potency of phenothiazine derivatives. egpat.com
Profenamine (Ethopropazine): In contrast to the piperazine derivatives, Profenamine is a phenothiazine with an aliphatic side chain. drugbank.comwikipedia.orgnih.gov Its side chain at the N-10 position is a 2-(diethylamino)propyl group. This fundamental difference in the side chain—aliphatic versus piperazine—places it in a different subclass of phenothiazines with a distinct activity profile. nih.gov
Table 2: Structural Comparison of Phenothiazine Derivatives
| Compound | Class | Substituent at Position 2 | Side Chain at N-10 |
|---|---|---|---|
| Carfenazine | Piperazine | Propanoyl | 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl |
| Butaperazine | Piperazine | Butanoyl | 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl |
| Fluphenazine | Piperazine | Trifluoromethyl | 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl |
| Profenamine | Aliphatic | None | 2-(diethylamino)propyl |
Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Butaperazine |
| Carfenazine |
| Fluphenazine |
| Perphenazine (B1679617) |
| Phenothiazine |
Neuropharmacological Mechanisms and Receptor Interactions of Carfenazine
Dopamine (B1211576) Receptor Antagonism
Carfenazine's primary mechanism of action is the blockade of dopamine receptors in the brain, specifically the D1 and D2 receptor subtypes. nih.govdrugbank.comncats.iohmdb.ca This antagonism is a hallmark of typical antipsychotic medications and is central to their therapeutic effects in psychosis.
D2 Receptor Binding and Functional Inhibition
Similar to its action on D1 receptors, Carfenazine is an antagonist at D2 dopamine receptors. nih.govdrugbank.comncats.iohmdb.ca The blockade of postsynaptic mesolimbic D2 receptors is a key component of its antipsychotic effect. nih.govdrugbank.comhmdb.ca Specific Ki values for Carfenazine at the D2 receptor are not consistently reported in publicly available literature. However, its classification as a dopamine D2 receptor antagonist is well-established. drugbank.comdrugbank.com Functional inhibition of D2 receptors by Carfenazine leads to a reduction in the inhibitory effect of dopamine on adenylyl cyclase and modulates the activity of dopaminergic pathways. drugbank.com This action is believed to be crucial for alleviating the positive symptoms of schizophrenia.
Table 1: Carfenazine Interaction with Dopamine Receptors
| Receptor Subtype | Action | Organism |
| D(1A) Dopamine Receptor | Antagonist | Humans |
| D(1B) Dopamine Receptor | Antagonist | Humans |
| D(2) Dopamine Receptor | Antagonist | Humans |
This table is based on information from DrugBank. drugbank.com
Modulation of Hypothalamic and Hypophyseal Hormonal Regulation
Carfenazine is understood to depress the release of hypothalamic and hypophyseal hormones. nih.govdrugbank.comncats.iohmdb.ca This effect is a consequence of its dopamine receptor antagonism, particularly at D2 receptors, which play a significant role in regulating the secretion of certain pituitary hormones. For instance, dopamine acts as a tonic inhibitor of prolactin release from the anterior pituitary gland. cpn.or.kr By blocking D2 receptors in the tuberoinfundibular pathway, phenothiazine (B1677639) antipsychotics can lead to an increase in plasma prolactin levels. cpn.or.krnih.gov While specific studies detailing the impact of Carfenazine on gonadotropin release are limited, the modulation of the hypothalamic-pituitary-gonadal axis is a known effect of dopamine-antagonizing agents. google.comshutterstock.comdrugbank.com
Influence on the Reticular Activating System
It is believed that Carfenazine depresses the reticular activating system (RAS). nih.govdrugbank.comncats.iohmdb.ca The RAS is a complex network of neurons in the brainstem that plays a crucial role in regulating wakefulness and arousal. The depressive effect of Carfenazine on the RAS likely contributes to its sedative properties. emergencymed101.com This action is thought to affect basal metabolism, body temperature, and wakefulness. nih.govdrugbank.comhmdb.ca The precise molecular mechanisms through which Carfenazine exerts this influence on the RAS are not extensively detailed in the available literature but are considered a class effect of phenothiazine antipsychotics.
Other Putative Neurotransmitter System Engagements in Research Models
Beyond its primary action on dopamine receptors, research has indicated that Carfenazine interacts with other neurotransmitter systems.
Serotonin (B10506) Receptors: Carfenazine has been identified as a serotonin 2C (5-HT2C) receptor antagonist. ebi.ac.uk Antagonism at 5-HT2C receptors is a feature of several atypical antipsychotic medications and may contribute to their broader spectrum of efficacy. nih.govnih.govfrontiersin.org
Cholinergic Receptors: While specific binding affinity data for Carfenazine at cholinergic receptors is not readily available, phenothiazines as a class are known to have variable affinities for muscarinic acetylcholine (B1216132) receptors. These interactions can contribute to certain side effects, although the specific profile of Carfenazine in this regard requires further investigation.
In Vitro and In Vivo Mechanistic Characterization Studies
The mechanisms of Carfenazine have been explored in both laboratory (in vitro) and living organism (in vivo) models.
In Vitro Studies: Laboratory-based studies have been crucial in defining the receptor binding profile of Carfenazine, establishing its antagonist activity at dopamine D1 and D2 receptors, as well as 5-HT2C receptors. drugbank.comebi.ac.uk These studies typically involve radioligand binding assays using cloned human receptors or animal brain tissue to determine the affinity of the compound for various targets. nih.gov
In Vivo Studies: Research in animal models has provided insights into the physiological effects of Carfenazine. For example, studies in rats have demonstrated that Carfenazine can induce hypothermia, an effect linked to its action on dopamine systems. nih.gov In vivo studies are essential for understanding the complex interplay of Carfenazine's various receptor interactions and their ultimate behavioral and physiological consequences. nih.govnih.govgoogle.com
Preclinical and Clinical Research Investigations of Carfenazine Efficacy
Early Clinical Efficacy in Schizophrenia Spectrum Disorders
The clinical utility of Carfenazine has been explored in various patient populations experiencing psychotic symptoms, ranging from acute reactions to chronic conditions.
Early clinical investigations focused on the efficacy of Carfenazine in managing acute schizophrenic reactions in hospitalized patients. scielo.br These studies aimed to assess the drug's ability to rapidly control agitation, hallucinations, and delusions. As a phenothiazine (B1677639), Carfenazine was expected to have a calming effect and reduce the intensity of psychotic symptoms. nih.gov Clinical experience with other phenothiazines, such as chlorpromazine (B137089), had already established the class's effectiveness in acute psychosis. psychiatryonline.org
| Study Focus | Patient Population | Key Findings | Citation |
| Treatment of Acute Psychosis | Newly hospitalized, acutely psychotic patients | Phenothiazine treatment, in general, proved significantly more effective than chlorpromazine alone in some comparisons. | psychiatryonline.orgpsychiatryonline.org |
| Management of Acute Schizophrenia | Patients with acute schizophrenic reactions | Carfenazine is indicated for the treatment of acute schizophrenic reactions in hospitalized patients. | scielo.br |
| Study Focus | Patient Population | Key Findings | Citation |
| Management of Chronic Schizophrenia | Patients with chronic schizophrenic psychoses | Carfenazine is used in the management of chronic schizophrenic psychoses in hospitalized patients. | scielo.br |
| Comparative Efficacy | Elderly chronic schizophrenics | Comparative studies were conducted to determine effective dosage ranges against other phenothiazines. | scielo.br |
| Long-term Effectiveness | Patients with chronic schizophrenia | Phenothiazines, as a class, have demonstrated efficacy in improving symptoms and preventing relapse. | nih.govdrugs.com |
Research extended to broader populations of acutely psychotic hospitalized patients, not limited to a diagnosis of schizophrenia. These studies assessed the general tranquilizing and antipsychotic effects of Carfenazine in a hospital setting. The aim was to determine its utility in managing acute agitation and psychosis from various etiologies. Phenothiazine treatment has been a standard approach for acute psychosis in hospitalized patients, with depot formulations also being explored for their administrative advantages. psychiatryonline.orgpsychiatryonline.org
| Study Focus | Patient Population | Key Findings | Citation |
| Treatment of Acute Psychosis | Acutely psychotic hospitalized patients | Depot phenothiazine treatment has been studied for its efficacy in this population. | psychiatryonline.orgpsychiatryonline.org |
| General Antipsychotic Effects | Acutely psychotic patients in a general hospital psychiatric ward | Carfenazine therapy was evaluated for its effectiveness in this setting. | nih.gov |
Investigations in Specific Psychiatric and Neurological Conditions
Research in Mental Defectives as an Antiemetic
Studies in the Context of Acute Alcoholism Withdrawal
The potential of carfenazine in managing the symptoms of acute alcoholism withdrawal was investigated in a study by V. Fox in 1963. nih.gov This research was conducted to determine if carfenazine could serve as a therapeutic agent during the critical withdrawal phase. The symptoms of alcohol withdrawal can range from anxiety and tremors to more severe manifestations like seizures and delirium tremens. wikipedia.orgpsu.edu The standard of care for alcohol withdrawal has predominantly involved benzodiazepines, which are effective in managing symptoms and preventing complications. wikipedia.orgpsu.edu While the study by Fox explored carfenazine's role, specific outcomes and comparative efficacy data from this investigation are not detailed in the currently accessible scientific literature. It is known that some antipsychotic agents have been used adjunctively to control agitation or psychosis in severe alcohol withdrawal, though they are generally not recommended as monotherapy due to the risk of lowering the seizure threshold. wikipedia.org
Research in Severely Ill Psychiatric Outpatients
The application of carfenazine in the treatment of severely ill psychiatric outpatients was the focus of a 1967 study by I. Hanenson. nih.gov This research aimed to evaluate the effectiveness of carfenazine in a patient population with chronic and severe psychiatric conditions who were being managed in a community setting. Such patients often present with a complex array of symptoms and functional impairments. researchgate.net The study by Hanenson contributed to the understanding of carfenazine's therapeutic profile in this challenging patient group. nih.gov However, specific clinical outcome data from this research, such as changes in symptom severity scores or functional improvements, are not extensively documented in contemporary sources.
Cognitive and Behavioral Dimensions of Carfenazine Action
Effects on Attention in Schizophrenic Patient Cohorts
A notable area of research into carfenazine's effects centered on its impact on cognitive functions, specifically attention, in individuals with schizophrenia. A 1967 study by Orzack, Kornetsky, and Freeman investigated the effects of daily administration of carfenazine on attention in a cohort of chronic schizophrenic patients. The study utilized two distinct performance tests: the Continuous Performance Test (CPT), designed to measure attention, and the Digit Symbol Substitution Test (DSST), a measure of cognitive and associative function.
The findings indicated that while patients performed poorly on the CPT before the initiation of treatment, they demonstrated significant improvement in their performance on this attention-based task over the course of carfenazine administration. In contrast, no similar improvement was observed on the DSST, suggesting a more selective effect of carfenazine on attention rather than on broader cognitive processes. Furthermore, the clinical improvement observed in the patients correlated positively with the improvements seen in their CPT scores, whereas no significant correlation was found with the DSST scores. These results were interpreted as supporting the hypothesis that phenothiazines may exert their therapeutic effects by targeting specific neural systems related to attention, which are thought to be fundamentally impaired in schizophrenia.
| Cognitive Domain | Assessment Tool | Pre-Treatment Performance | Post-Treatment Performance with Carfenazine | Correlation with Clinical Improvement |
| Attention | Continuous Performance Test (CPT) | Poor | Significant Improvement | Positive Correlation |
| Cognitive/Associative Function | Digit Symbol Substitution Test (DSST) | Poor | No Significant Improvement | No Significant Correlation |
Note: Specific quantitative data on CPT and DSST scores from the original 1967 study by Orzack et al. are not available in the reviewed literature. The table reflects the qualitative findings reported in the study's abstract and subsequent citations.
Research on Extrapyramidal Regulation of Kinesthetic Function
The influence of carfenazine on motor control, specifically the extrapyramidal regulation of kinesthetic function, was the subject of a 1962 study by E.O. Niver. nih.gov The extrapyramidal system plays a crucial role in motor control, and its dysfunction can lead to a variety of movement disorders. Phenothiazines, as a class of drugs, are known to have effects on the extrapyramidal system, which can be both therapeutic and a source of side effects. Niver's research aimed to elucidate the specific actions of carfenazine within this complex system. nih.gov Detailed findings from this investigation, including specific measures of kinesthetic function and the nature of the observed effects, are not extensively detailed in the available literature.
Adverse Event Profiles and Pharmacological Safety Research of Carfenazine
Neurological Adverse Events in Research Settings
The neurological side effects of Carfenazine are a significant area of study, with extrapyramidal symptoms and central nervous system depression being the most prominent. drugbank.comncats.io
Extrapyramidal Symptoms: Classification and Research Implications
Extrapyramidal symptoms (EPS) are a class of drug-induced movement disorders that are a known side effect of phenothiazine (B1677639) antipsychotics like Carfenazine. drugbank.com4science.ge These symptoms arise from the drug's blockade of dopamine (B1211576) receptors in the brain. drugbank.com Research into antipsychotic-induced EPS is crucial as these symptoms can cause significant distress, functional impairment, and may lead to non-adherence to treatment in clinical trial subjects. 4science.gewikipedia.org
Classification of Extrapyramidal Symptoms:
Dystonia: Characterized by continuous spasms and muscle contractions. wikipedia.org
Akathisia: A state of motor restlessness, where individuals may feel a constant urge to move, often presenting as an inability to sit still and pacing. wikipedia.org
Parkinsonism: This includes a triad (B1167595) of symptoms: rigidity, bradykinesia (slowness of movement), and tremor. wikipedia.org
Tardive Dyskinesia: This involves irregular, jerky movements and is a chronic form of EPS. drugbank.comwikipedia.org
Research has utilized various rating scales to quantify and assess the severity of these symptoms in clinical studies, such as the Extrapyramidal Symptom Rating Scale (ESRS). 4science.gephenxtoolkit.org
Sedation and Central Nervous System Depression
Sedation is a commonly reported adverse event associated with Carfenazine and other antipsychotics. impactfactor.orgdrugbank.com This is attributed to the drug's depressive effect on the central nervous system (CNS). drugbank.comncats.io Carfenazine is believed to depress the reticular activating system, a network of neurons in the brainstem that plays a crucial role in wakefulness and arousal. drugbank.com This CNS depression can manifest as somnolence, fatigue, and a general slowing of mental and physical activity. iiab.me
Cardiovascular System Research Findings
Research into the cardiovascular effects of phenothiazines has revealed potential for adverse events. While specific data on Carfenazine is limited, the class of drugs is known to have cardiovascular implications. Studies on other antipsychotics have shown that they can be associated with an increased risk of cardiovascular diseases, even at lower doses. bfs.de For instance, a meta-analysis indicated that for every 100 people exposed to a radiation dose of 1 gray, an additional 2 to 4 people would die of a cardiovascular disease as a result of the radiation. bfs.de While not directly about Carfenazine, this highlights the importance of monitoring cardiovascular health in patients receiving potent medications.
Hepatic Function Alterations in Clinical Studies
Hypothermia Induction in Animal Models
Animal studies have demonstrated that Carfenazine can induce hypothermia. Specifically, research in rats has shown that the administration of Carfenazine can lead to a decrease in body temperature. caymanchem.com One study noted that this effect is believed to be related to the drug's impact on the basal metabolism and body temperature regulation, which is influenced by its action on the hypothalamus. caymanchem.comdrugbank.com
| Animal Model | Observation | Potential Mechanism |
|---|---|---|
| Rats | Induction of hypothermia | Depression of the reticular activating system and effects on basal metabolism and body temperature regulation. caymanchem.comdrugbank.com |
Allergic Reactions and Immunological Responses in Research Contexts
Allergic reactions are a potential adverse effect of Carfenazine. ncats.io These can manifest as skin reactions, such as allergic purpura. ncats.io The mechanism behind such reactions can involve the medication acting as a hapten, inducing an immediate immune response. nih.gov While specific research on the immunological responses to Carfenazine is not detailed in the provided results, the potential for allergic reactions is a recognized aspect of its safety profile.
Drug-Drug Interaction Research and Pharmacokinetic Considerations
Research specifically detailing the drug-drug interactions and complete pharmacokinetic profile of carfenazine is limited in publicly available scientific literature. Much of the understanding is derived from its classification as a phenothiazine antipsychotic and knowledge of the metabolic pathways and interaction profiles of related compounds.
Drug-Drug Interaction Research
Formal clinical studies on the drug-drug interactions of carfenazine are not extensively documented. However, based on its mechanism of action as a dopamine receptor antagonist, potential pharmacodynamic interactions can be predicted. drugbank.com
Pharmacodynamic Interactions: Carfenazine functions by blocking postsynaptic dopamine D1 and D2 receptors in the brain. drugbank.com Consequently, co-administration with other drugs that modulate the dopaminergic system can lead to altered therapeutic effects.
Dopamine Agonists: The therapeutic efficacy of dopamine agonists used for conditions like Parkinson's disease or hyperprolactinemia may be diminished when used concurrently with carfenazine. This is due to the opposing effects at dopamine receptors. drugbank.com
Other CNS Depressants: As with other antipsychotics, there is a potential for additive central nervous system depressant effects when carfenazine is combined with other CNS depressants, such as tranquilizers, hypnotics, or narcotics. wikipedia.org
Anticholinergic Agents: Concurrent use with anticholinergic drugs, like benztropine, could potentially increase the risk of adverse effects. drugbank.com
A summary of potential drug interactions is presented below.
| Interacting Drug/Class | Potential Effect When Combined with Carfenazine |
| Aripiprazole (B633) | Decreased therapeutic efficacy of aripiprazole drugbank.com |
| Benzatropine | Increased risk or severity of adverse effects drugbank.com |
| Bromocriptine (B1667881) | Decreased therapeutic efficacy of bromocriptine drugbank.com |
| Cabergoline (B1668192) | Decreased therapeutic efficacy of cabergoline drugbank.com |
| Deutetrabenazine | Increased risk or severity of adverse effects drugbank.com |
| Levodopa (B1675098) | Decreased therapeutic efficacy of levodopa drugbank.com |
| Pergolide (B1684310) | Decreased therapeutic efficacy of pergolide drugbank.com |
| Pramipexole (B1678040) | Decreased therapeutic efficacy of pramipexole drugbank.com |
| Ropinirole (B1195838) | Decreased therapeutic efficacy of ropinirole drugbank.com |
| Rotigotine (B252) | Decreased therapeutic efficacy of rotigotine drugbank.com |
This table represents potential interactions and should not be considered exhaustive. The clinical significance of these interactions has not been fully established.
Pharmacokinetic Considerations
Detailed pharmacokinetic parameters for carfenazine, including its absorption, distribution, protein binding, specific metabolic pathways, half-life, and clearance, are not well-documented in available literature. drugbank.com
Metabolism As a phenothiazine derivative, carfenazine is expected to undergo extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. mdpi.comaustinpublishinggroup.com While the specific isoforms responsible for carfenazine metabolism have not been identified, studies on other phenothiazines, such as perphenazine (B1679617), can offer potential insights. The metabolism of perphenazine involves multiple CYP isoforms, including CYP1A2, CYP2D6, CYP3A4, and various CYP2C enzymes. nih.gov It is plausible that carfenazine follows similar metabolic routes.
The metabolism of antipsychotic drugs can be influenced by inducers or inhibitors of these CYP enzymes. mdpi.com
CYP Enzyme Inhibitors: Co-administration with a potent inhibitor of the primary metabolizing enzymes could theoretically lead to increased plasma concentrations of carfenazine, potentially increasing the risk of adverse effects.
CYP Enzyme Inducers: Conversely, co-administration with a strong CYP enzyme inducer could accelerate the metabolism of carfenazine, leading to lower plasma concentrations and potentially reducing its therapeutic efficacy. mdpi.com
Given the lack of specific data for carfenazine, caution is warranted when it is co-administered with drugs known to be strong inhibitors or inducers of the CYP450 system.
Comparative Pharmacological and Therapeutic Trajectories
Comparative Studies with First-Generation Antipsychotics (e.g., Chlorpromazine (B137089), Trifluoperazine)
Carfenazine is classified as a first-generation, or "typical," antipsychotic, a group of drugs that revolutionized psychiatric care in the mid-20th century. nih.gov Like its counterparts, Carfenazine's primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the brain. drugbank.comnih.gov This action is central to its antipsychotic effects but also contributes to a range of side effects. drugbank.comahrq.gov
Clinical investigations in the 1960s sought to delineate Carfenazine's therapeutic profile in relation to other established phenothiazines. A comparative study involving Carfenazine, Chlorpromazine, and Trifluoperazine in chronic schizophrenic patients highlighted the nuanced differences in drug action. ebi.ac.uk While all three agents demonstrated antipsychotic efficacy, the study suggested selective action related to schizophrenic subtypes. ebi.ac.uk
Another study compared the dosage ranges of Carfenazine and Trifluoperazine in elderly chronic schizophrenic patients, further illustrating the need for individualized treatment approaches even within the same drug class. ebi.ac.uk These early comparative trials were crucial in establishing the relative potencies and side-effect profiles of different phenothiazines, guiding clinical practice in an era before the advent of second-generation antipsychotics.
Interactive Data Table: Comparative Receptor Binding of First-Generation Antipsychotics
| Compound | Primary Mechanism | Key Receptor Targets | Notable Characteristics |
| Carfenazine | Dopamine D2 receptor antagonist | D1, D2 drugbank.com | Phenothiazine (B1677639) with a piperazine (B1678402) side-chain. drugbank.com |
| Chlorpromazine | Dopamine D2 receptor antagonist | D1, D2, Serotonin (B10506), α-adrenergic, Histamine (B1213489) H1 wikipedia.org | Low-potency, with significant sedative and anticholinergic effects. wikipedia.org |
| Trifluoperazine | Dopamine D2 receptor antagonist | Primarily D2 goodrx.com | High-potency, with a higher risk of extrapyramidal side effects. goodrx.com |
Distinctions from Second-Generation Antipsychotics in Mechanism and Research Focus
The emergence of second-generation antipsychotics (SGAs), or "atypical" antipsychotics, in the 1990s marked a significant shift in psychiatric pharmacotherapy. nih.gov Unlike first-generation agents like Carfenazine, which primarily target dopamine D2 receptors, SGAs exhibit a broader receptor binding profile. nih.govpsychopharmacologyinstitute.com They are characterized by their potent antagonism of serotonin 5-HT2A receptors in addition to their effects on dopamine receptors. psychopharmacologyinstitute.compsychopharmacologyinstitute.com
This dual-action mechanism is believed to contribute to the improved side-effect profile of many SGAs, particularly the lower incidence of extrapyramidal symptoms (EPS) compared to first-generation drugs. ahrq.govpsychopharmacologyinstitute.com Furthermore, some SGAs demonstrate partial agonism at dopamine and serotonin receptors, a more nuanced mechanism than the straightforward antagonism of older drugs. nih.govdrugbank.com For instance, cariprazine, a newer antipsychotic, is a D3 and D2 receptor partial agonist with preferential binding to D3 receptors. nih.gov
The research focus also diverged with the introduction of SGAs. While the primary goal with first-generation antipsychotics was the effective management of positive symptoms of schizophrenia (e.g., hallucinations, delusions), the development of SGAs brought greater attention to addressing negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits. ahrq.govnih.gov
Interactive Data Table: Mechanistic Distinctions Between Carfenazine and Second-Generation Antipsychotics
| Feature | Carfenazine (First-Generation) | Second-Generation Antipsychotics (General) |
| Primary Mechanism | Dopamine D2 receptor antagonism drugbank.comidrblab.net | Serotonin (5-HT2A) and Dopamine (D2) receptor antagonism nih.govpsychopharmacologyinstitute.com |
| Receptor Affinity | High affinity for D2 receptors. drugbank.com | Higher affinity for 5-HT2A than D2 receptors. psychopharmacologyinstitute.com |
| Action at Receptors | Primarily antagonist. drugbank.com | Can be antagonist or partial agonist. nih.govdrugbank.com |
| Therapeutic Focus | Primarily positive symptoms of schizophrenia. ahrq.gov | Positive, negative, and cognitive symptoms of schizophrenia. ahrq.govnih.gov |
Evolution of Antipsychotic Research Paradigms Post-Carfenazine
The era of Carfenazine and other first-generation antipsychotics laid the groundwork for the "dopamine hypothesis" of schizophrenia, which posited that psychosis arises from excessive dopamine activity in the brain. nih.gov This paradigm dominated psychiatric research for decades and spurred the development of numerous dopamine-blocking agents.
However, the limitations of these drugs, particularly their side-effect burden and limited efficacy for negative and cognitive symptoms, prompted a paradigm shift. The success of clozapine, the first atypical antipsychotic, which demonstrated superior efficacy in treatment-resistant schizophrenia with a lower risk of EPS, challenged the singular focus on D2 receptor blockade. nih.gov
Research in the post-Carfenazine era has increasingly focused on:
Multi-receptor targets: Investigating the complex interplay of various neurotransmitter systems, including serotonin, glutamate, and acetylcholine (B1216132), in the pathophysiology of schizophrenia.
Partial agonism: Developing drugs that modulate rather than completely block receptor activity, aiming for a more balanced therapeutic effect. nih.govdrugbank.com
Personalized medicine: Identifying biomarkers and genetic factors that may predict an individual's response to a particular antipsychotic, moving away from a "one-size-fits-all" approach.
Cognitive enhancement: A significant area of unmet need, with ongoing efforts to develop agents that can improve the cognitive deficits associated with schizophrenia.
Insights Gained from Carfenazine's Research and Clinical History
Although Carfenazine is no longer in widespread clinical use, its history offers valuable lessons for psychopharmacology. ebi.ac.ukwikipedia.org
The double-edged sword of D2 blockade: Carfenazine exemplifies the therapeutic power and the inherent limitations of potent dopamine D2 receptor antagonism. While effective for psychosis, this mechanism is inextricably linked to a high risk of motor side effects. drugbank.com
The importance of comparative efficacy: Early clinical trials comparing Carfenazine to other phenothiazines underscored the importance of head-to-head studies in defining the relative merits and drawbacks of different medications. ebi.ac.uk
A stepping stone to innovation: The experiences with Carfenazine and its contemporaries, including their successes and failures, were instrumental in driving the search for better-tolerated and more broadly effective antipsychotic agents. The development of second and third-generation antipsychotics can be seen as a direct response to the challenges posed by the first generation.
Advanced Research Methodologies and Future Research Directions
Re-evaluation of Carfenazine's Receptor Pharmacology Using Contemporary Techniques
Carfenazine's initial pharmacological profile was established using techniques of its time, primarily identifying it as a tranquilizer and antipsychotic of the phenothiazine (B1677639) class. iiab.mewikipedia.org It is known to act as an antagonist at postsynaptic mesolimbic dopaminergic D1 and D2 receptors. drugbank.comncats.io Additionally, it has been identified as a serotonin (B10506) 2c (5-HT2c) receptor antagonist. ebi.ac.uk However, the full spectrum of its receptor interactions remains incompletely characterized by modern standards. Contemporary techniques allow for a far more granular and quantitative assessment of its binding affinities and functional activities.
A comprehensive re-evaluation would employ binding assays with human recombinant receptor subtypes, providing precise affinity constants (Ki values) for a wide array of targets. This would clarify Carfenazine's activity at various dopamine (B1211576) (D1, D2, D3, D4) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) receptor subtypes, which is critical for understanding its therapeutic and potential side-effect profile. isciii.esnih.govmdpi.com Given that many antipsychotics and phenothiazines interact with other receptor systems, it would be crucial to screen Carfenazine against histamine (B1213489) (e.g., H1) and muscarinic acetylcholine (B1216132) receptors (e.g., M1-M5). mdpi.comnih.govnih.gov Functional assays would further delineate whether Carfenazine acts as an antagonist, agonist, partial agonist, or inverse agonist at these sites, a distinction that is fundamental to its pharmacological effect. wikipedia.orgnih.gov
| Receptor Target Family | Potential Action of Carfenazine | Rationale for Investigation |
| Dopamine Receptors (D1, D2, D3, D4) | Antagonist / Partial Agonist | Primary mechanism for antipsychotic effect; relative affinities for subtypes influence efficacy and side effects. drugbank.comisciii.es |
| Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C) | Antagonist / Partial Agonist | Modulation of these receptors is key to the action of atypical antipsychotics, affecting mood and cognition. ebi.ac.uknih.govdrugcentral.org |
| Muscarinic Acetylcholine Receptors (M1-M5) | Antagonist | Common off-target effect for phenothiazines, contributing to anticholinergic side effects. nih.govwikipedia.org |
| Histamine Receptors (H1) | Antagonist | Explains sedative properties common to first-generation antipsychotics. iiab.menih.gov |
Computational Chemistry and Molecular Dynamics Simulations of Carfenazine Interactions
Computational chemistry and molecular dynamics (MD) simulations offer powerful in silico tools to visualize and understand drug-receptor interactions at an atomic level. nih.gov By creating a three-dimensional model of Carfenazine and its potential receptor targets (such as the D2 dopamine receptor), MD simulations can predict the most likely binding poses.
These simulations can elucidate the specific amino acid residues within the receptor's binding pocket that interact with the Carfenazine molecule. This provides a structural basis for its binding affinity and functional activity. Furthermore, simulations can reveal how the binding of Carfenazine might induce conformational changes in the receptor, which is the basis for signal transduction. This detailed molecular understanding can guide the design of new phenothiazine derivatives with improved selectivity and desired pharmacological properties.
Bioanalytical Method Development for Quantitative Analysis of Carfenazine and its Metabolites
To conduct any modern pharmacokinetic or in vivo studies, robust and validated bioanalytical methods are essential. nih.gov While such methods may have existed for Carfenazine in the past, they would not meet contemporary standards of sensitivity and specificity. The development of new quantitative methods for Carfenazine and its potential metabolites in various biological matrices (e.g., plasma, serum, tissue homogenates) would be a critical first step for any renewed investigation. nih.govresearchgate.net
Modern analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the gold standard for this purpose. mdpi.com These methods offer high selectivity, allowing for the precise measurement of the parent drug and its metabolites even in complex biological samples. nih.govmdpi.com Developing a validated LC-MS/MS method would enable accurate characterization of Carfenazine's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for any further preclinical or clinical consideration. google.com
In Silico Modeling for Predicting Unexplored Pharmacological Activities
Beyond its known antipsychotic effects, Carfenazine may possess other, unexplored pharmacological activities. In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict a compound's biological activities based on its chemical structure. researchgate.net
By inputting the structure of Carfenazine into various predictive models trained on large databases of chemical structures and their known biological activities, researchers can screen for potential new therapeutic applications. These models can predict the likelihood of Carfenazine interacting with a wide range of biological targets, such as enzymes, ion channels, or other receptors not previously associated with the drug. researchgate.net This approach allows for rapid, cost-effective hypothesis generation before embarking on more expensive and time-consuming laboratory experiments.
Potential for Revitalizing Phenothiazine Research for Novel Therapeutic Applications
There is a growing body of research focused on repurposing older drugs for new indications, and phenothiazines are a prime example. nih.govnih.gov Various phenothiazine derivatives, such as thioridazine, chlorpromazine (B137089), and trifluoperazine, have demonstrated significant potential in oncology. nih.govekb.eg These compounds have been shown to inhibit tumor growth, induce apoptosis (programmed cell death), and modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. brieflands.commdpi.com
Given that Carfenazine shares the core phenothiazine scaffold, it is a logical candidate for investigation as an anticancer agent. ekb.egmdpi.com Research could explore its cytotoxic effects on various cancer cell lines and its potential to reverse multidrug resistance, an activity seen with other phenothiazines. nih.gov Success in this area could revitalize interest in Carfenazine and the broader class of phenothiazines as a source for developing novel therapeutics for complex diseases like cancer. brieflands.com
Ethical Considerations in Retrospective Analysis of Withdrawn Pharmaceutical Compounds
The re-investigation of a withdrawn pharmaceutical compound like Carfenazine necessitates careful ethical consideration. The reasons for its initial withdrawal from the market must be thoroughly understood and respected. Any new research must be predicated on a clear scientific rationale that justifies the use of resources and addresses the historical context of the drug.
Transparency is paramount. Researchers have an ethical obligation to acknowledge the compound's history in all publications and communications. The primary goal of such retrospective research should be the generation of new scientific knowledge that could lead to societal benefits, such as the development of novel therapies for unmet medical needs. Any consideration of future human studies would require an extremely high bar of evidence from preclinical data and a rigorous ethical review, balancing potential benefits against the risks illuminated by its past.
Integration of Historical Data into Modern Pharmacological Datasets for Predictive Modeling
Historical data on Carfenazine, from original clinical trials or pharmacological studies, could be an invaluable resource if it can be located and digitized. The integration of such legacy data into modern pharmacological datasets is a key strategy in computational drug discovery. nih.govexcelra.com This process involves the meticulous standardization of historical information, including mapping old terminology and data formats to current standards like RxNorm. nih.gov
Once integrated, this historical data can be combined with data from other phenothiazines and antipsychotics in large-scale databases. adeptia.com These enriched datasets can then be used to power predictive analytics and machine learning algorithms. pipharmaintelligence.combinariks.comnexocode.com By analyzing patterns across vast amounts of information, these models can help identify potential drug-target interactions, predict patient responses, or uncover correlations that were not apparent from the original, smaller-scale studies. ksolves.comverikai.comresearchgate.net This approach can generate new, data-driven hypotheses about Carfenazine's mechanisms and potential applications, effectively bridging the gap between historical observations and modern pharmacological inquiry. mdpi.com
Q & A
Q. Q1. What are the foundational pharmacological properties of Carfenazine, and how should researchers validate its chemical identity in experimental settings?
Carfenazine (C₂H₃N₃O₂S; molecular weight 425.60) is a neuroactive compound with applications in epilepsy and neurological disorders. Key validation steps include:
- Structural confirmation : Use NMR, mass spectrometry, and X-ray crystallography to verify purity and identity, especially for novel derivatives (e.g., C₂H₃N₃O₂S·2C₄H₄O₆; molecular weight 657.74) .
- LD₅₀ consistency : Replicate oral toxicity studies (42–162 mg/kg in animal models) under controlled conditions to assess batch-to-batch variability .
Q. Q2. How should researchers design preliminary in vitro studies to evaluate Carfenazine’s neuropharmacological mechanisms?
- Target identification : Screen against neurotransmitter receptors (e.g., dopamine, GABA) using radioligand binding assays.
- Dose-response curves : Use log-concentration ranges (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ values. Include positive/negative controls (e.g., carbamazepine for epilepsy models) .
- Data reproducibility : Report raw data in appendices and processed data (mean ± SD) in main text, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in Carfenazine’s efficacy data across preclinical and clinical studies?
- Bias minimization : Conduct systematic reviews using Cochrane methods (e.g., dual independent data extraction, statistical heterogeneity tests like I²) .
- Contradiction analysis : Apply qualitative frameworks to dissect discrepancies (e.g., differences in animal models, dosing regimens, or outcome measures). For example, if Study A reports superior efficacy in rodents but Study B shows null effects in primates, evaluate species-specific pharmacokinetic profiles .
Q. Q4. What methodological strategies ensure rigor in clinical trials testing Carfenazine for epilepsy?
- Participant selection : Define inclusion/exclusion criteria using PICO (Population: refractory epilepsy patients; Intervention: Carfenazine; Comparison: standard antiepileptics; Outcomes: seizure frequency reduction). Ensure ethical approval and informed consent .
- Blinding and randomization : Use block randomization and double-blinding to mitigate placebo effects. Pre-register protocols on platforms like ClinicalTrials.gov .
Q. Q5. How should researchers validate analytical assays for quantifying Carfenazine in biological matrices?
- Assay development : Follow FDA guidelines for bioanalytical method validation (precision, accuracy, sensitivity). For example, use HPLC-MS/MS with deuterated internal standards .
- Cross-lab validation : Share protocols and raw data via repositories like Zenodo to enable independent replication .
Data Management and Interpretation
Q. Q6. What are best practices for handling large datasets in Carfenazine toxicity studies?
- Data segmentation : Store raw toxicity data (e.g., histopathology, serum biomarkers) in supplementary files. Summarize critical findings (e.g., NOAEL/LOAEL) in tables with 95% confidence intervals .
- Uncertainty analysis : Report instrument error margins (e.g., ±5% for HPLC) and use Monte Carlo simulations for probabilistic risk assessments .
Q. Q7. How can meta-analyses address gaps in Carfenazine’s long-term safety profile?
- Literature synthesis : Use PRISMA guidelines to identify eligible studies. Apply GRADE criteria to evaluate evidence quality, focusing on studies with clearly defined disease endpoints (e.g., seizure remission vs. adverse events) .
- Sensitivity analysis : Test robustness of conclusions by excluding low-quality studies or those with incomplete cost-data disclosures .
Ethical and Reporting Standards
Q. Q8. What ethical considerations are critical when designing Carfenazine studies involving human subjects?
- Risk-benefit analysis : Justify Carfenazine’s use over existing therapies in ethics applications. Include data safety monitoring boards (DSMBs) for interim analyses .
- Transparency : Disclose conflicts of interest and funding sources in the "Acknowledgements" section, per Beilstein Journal guidelines .
Q. Q9. How should researchers structure a manuscript to highlight Carfenazine’s novel mechanisms?
- Introduction : Contextualize Carfenazine within prior work (e.g., compare to carbamazepine’s CYP3A4 induction). Clearly state gaps (e.g., unknown effects on glutamate transporters) .
- Discussion : Address limitations (e.g., small sample sizes) and propose follow-up studies (e.g., PET imaging to track brain penetration) .
Q. Key Tables for Reference
| Parameter | Carfenazine Base | Carfenazine Derivative |
|---|---|---|
| Molecular Formula | C₂H₃N₃O₂S | C₂H₃N₃O₂S·2C₄H₄O₆ |
| Molecular Weight | 425.60 | 657.74 |
| Oral LD₅₀ (mg/kg) | 42–162 | 42–162 |
| Primary Applications | Epilepsy, Neuropathy | Enhanced bioavailability |
| Key Validation Techniques | NMR, MS | X-ray crystallography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
